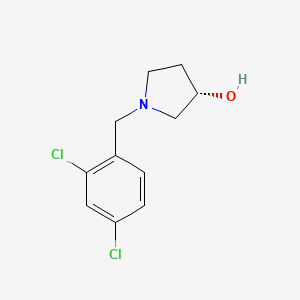

(S)-1-(2,4-Dichloro-benzyl)-pyrrolidin-3-ol

Description

Significance of Nitrogen Heterocycles in Synthetic and Medicinal Chemistry Research

Nitrogen-containing heterocycles are organic compounds that feature a ring structure composed of atoms of at least two different elements, one of which is nitrogen. These structures are fundamental building blocks in the world of chemistry. Their importance is underscored by their widespread presence in nature, forming the core of many essential biological molecules like nucleic acids, vitamins, and alkaloids. mdpi.comresearchgate.net

In the realm of medicinal chemistry, nitrogen heterocycles are of paramount significance. A substantial portion of pharmaceuticals owes its therapeutic effects to the presence of these nitrogen-containing rings. An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) revealed that approximately 59% of unique small-molecule drugs contain a nitrogen heterocycle. nih.govmdpi.com This prevalence is due to several key factors:

Structural Diversity: The ability to incorporate nitrogen and other heteroatoms in various ring sizes and combinations allows for immense structural variety. This diversity is crucial for fine-tuning the biological activity of a molecule.

Physicochemical Properties: The nitrogen atom, with its lone pair of electrons, can act as a hydrogen bond acceptor, and when protonated, as a hydrogen bond donor. This capability is vital for molecular recognition and binding to biological targets such as enzymes and receptors. mdpi.com

Metabolic Stability: The incorporation of heterocyclic rings can influence a molecule's metabolic profile, often enhancing its stability and pharmacokinetic properties.

Synthetic Accessibility: Over decades of research, chemists have developed a vast arsenal (B13267) of synthetic methods to construct and modify nitrogen heterocycles, making them readily accessible for research and development. nih.gov

Beyond pharmaceuticals, these compounds are integral to agrochemicals, dyes, and materials science, highlighting their versatile and indispensable role in modern chemistry. nih.govmdpi.com

Overview of Pyrrolidine (B122466) Scaffold as a Core Structure in Preclinical Research Compounds

Among the vast family of nitrogen heterocycles, the pyrrolidine ring holds a privileged position. biorxiv.org This five-membered, saturated ring (also known as tetrahydropyrrole) is a recurring motif in numerous natural products, particularly alkaloids, and serves as a versatile scaffold in the design of new biologically active compounds. biorxiv.orgnih.gov

The utility of the pyrrolidine scaffold in preclinical research is attributed to several key features: nih.gov

Three-Dimensionality: Unlike its flat, aromatic counterpart, pyrrole, the saturated pyrrolidine ring is non-planar. This three-dimensional (3D) shape allows for a more effective exploration of the binding pockets of biological targets, which are themselves complex 3D structures. nih.gov

Stereochemistry: The pyrrolidine ring can possess multiple stereogenic centers, leading to a variety of stereoisomers. This is critically important in medicinal chemistry, as different stereoisomers of a compound can exhibit vastly different biological activities and properties. The ability to control this stereochemistry is a powerful tool for drug designers. nih.gov

Improved Physicochemical Properties: The incorporation of a pyrrolidine scaffold can enhance properties such as solubility and lipophilicity, which are crucial for a compound's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govmendeley.com

Synthetic Versatility: The non-essential amino acid L-proline, which features a pyrrolidine ring, is an inexpensive and readily available chiral starting material for the synthesis of a wide array of complex pyrrolidine-containing molecules. researchgate.netmdpi.com

The preclinical significance of this scaffold is evident in the diverse range of biological activities exhibited by pyrrolidine derivatives, as illustrated in the table below.

| Compound Class / Example | Therapeutic Area / Activity | Research Focus |

| Spirooxindole-pyrrolidines | Anticancer | Investigated for their ability to inhibit various cancer cell lines through mechanisms like dual inhibition of histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2). nih.gov |

| Pyrrolidine Sulfonamides | Antidiabetic | Studied as inhibitors of the dipeptidyl peptidase-IV (DPP-IV) enzyme, a key target in the management of type 2 diabetes. biorxiv.org |

| Pyrrolidine-based Hybrids | Antimicrobial / Antifungal | Designed and synthesized to combat drug-resistant microbial and fungal strains by combining the pyrrolidine scaffold with other bioactive heterocyclic structures. biorxiv.org |

| (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | Antidiabetic | Used as a key intermediate in the synthesis of Vildagliptin, a potent DPP-IV inhibitor. mendeley.com |

This table presents examples of pyrrolidine-containing compound classes and their applications in preclinical research to illustrate the scaffold's versatility.

Contextualization of (S)-1-(2,4-Dichloro-benzyl)-pyrrolidin-3-ol within Pyrrolidine Chemistry

The specific compound, this compound, represents a confluence of several important structural motifs in medicinal chemistry. It is a derivative of (S)-3-hydroxypyrrolidine, a chiral building block frequently used in organic synthesis. mdpi.com The "S" designation indicates a specific stereochemical configuration at the carbon atom bearing the hydroxyl group, which is often crucial for selective interaction with biological targets.

The key features of this molecule are:

The (S)-pyrrolidin-3-ol core: This provides the chiral, three-dimensional scaffold discussed previously. The hydroxyl (-OH) group offers a point for further chemical modification or can act as a key hydrogen bonding group for target interaction.

The 2,4-dichloro substitution: The two chlorine atoms on the benzyl (B1604629) ring are particularly significant. Halogen atoms, especially chlorine, are frequently introduced into drug candidates to modulate their electronic properties and metabolic stability. The 2,4-substitution pattern specifically affects the electron distribution of the aromatic ring and can enhance binding to target proteins through halogen bonding or other interactions. It also increases lipophilicity, which can affect how the molecule moves through the body.

Therefore, this compound is not typically an end-product itself but is best understood as a highly functionalized intermediate or a molecular probe in preclinical research. Chemists synthesize such derivatives to systematically explore the structure-activity relationship (SAR) of a particular class of compounds. mdpi.comnih.gov By modifying the core pyrrolidine scaffold with specific substituents like the 2,4-dichlorobenzyl group, researchers can investigate how changes in stereochemistry, size, and electronic properties impact a molecule's biological activity, paving the way for the rational design of more potent and selective therapeutic agents. mdpi.comnih.gov

Structure

3D Structure

Properties

IUPAC Name |

(3S)-1-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2NO/c12-9-2-1-8(11(13)5-9)6-14-4-3-10(15)7-14/h1-2,5,10,15H,3-4,6-7H2/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBZKXAKTSOBSGM-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)CC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1O)CC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Stereochemical Control of S 1 2,4 Dichloro Benzyl Pyrrolidin 3 Ol

Retrosynthetic Analysis for the (S)-Pyrrolidin-3-ol Core

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For the (S)-pyrrolidin-3-ol core, the primary disconnection occurs at the carbon-nitrogen bonds of the heterocyclic ring. This approach reveals several potential synthetic pathways originating from acyclic precursors.

A common strategy involves disconnecting the C2-N and C5-N bonds, suggesting a cyclization of a linear C4 amine precursor bearing appropriate functional groups at the C1 and C4 positions. Key retrosynthetic disconnections for the pyrrolidine (B122466) ring are illustrated in Figure 1. These strategies often involve intramolecular cyclization reactions, which are fundamental to forming the five-membered ring. researchgate.netresearchgate.net The stereocenter at C3, bearing the hydroxyl group, is a critical feature that must be established with high fidelity. This can be achieved by starting with a chiral precursor (chiral pool approach) or by employing stereoselective reactions during the synthesis.

Figure 1: Key Retrosynthetic Disconnections for the Pyrrolidin-3-ol Core

Target Molecule: (S)-Pyrrolidin-3-ol

↓

Disconnection Approach 1: Intramolecular Cyclization

Precursor: Chiral 4-amino-1,2-butanediol derivative

↓

Disconnection Approach 2: Cycloaddition

Precursors: Azomethine ylide and an alkene

↓

Disconnection Approach 3: Chiral Pool

Precursor: (S)-Malic acid or (S)-Aspartic acid

Stereoselective Synthesis of the Pyrrolidin-3-ol Moiety

Achieving the desired (S)-configuration at the C3 position of the pyrrolidin-3-ol moiety is paramount. Several stereoselective strategies have been developed to control the formation of this chiral center. nih.govwhiterose.ac.ukacs.orgnih.gov

Asymmetric Catalysis in Pyrrolidine Ring Formation

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of pyrrolidines. nih.gov These methods utilize a small amount of a chiral catalyst to induce stereoselectivity in the ring-forming reaction, leading to an enantioenriched product.

One prominent approach is the catalytic asymmetric [3+2] cycloaddition reaction between an azomethine ylide and an alkene. researchgate.netacs.org Chiral metal complexes, often involving silver (Ag) or copper (Cu), can effectively control the facial selectivity of the cycloaddition, yielding highly functionalized pyrrolidines with excellent enantioselectivity. researchgate.netacs.org Another strategy involves the organocatalytic intramolecular aza-Michael reaction. whiterose.ac.uk Chiral phosphoric acids or secondary amines like proline can catalyze the cyclization of a suitable acyclic precursor to form the pyrrolidine ring with high enantiomeric excess. whiterose.ac.uk

Table 1: Examples of Asymmetric Catalysis for Pyrrolidine Synthesis

| Reaction Type | Catalyst Type | Key Features | Typical Enantioselectivity |

|---|---|---|---|

| [3+2] Cycloaddition | Chiral Metal Complexes (e.g., Ag(I), Cu(I)) | Forms two C-C bonds and up to four stereocenters simultaneously. acs.orgua.es | Often >90% ee researchgate.net |

| Intramolecular aza-Michael Addition | Chiral Phosphoric Acids / Proline Derivatives | Forms the C-N and a C-C bond in a cyclization step. whiterose.ac.uk | Can achieve high enantioselectivity (>95% ee) whiterose.ac.uk |

| Asymmetric C-H Functionalization | Rhodium(II) or Iridium Complexes | Directly functionalizes a pre-existing pyrrolidine ring. nih.govacs.org | High enantio- and diastereocontrol acs.org |

Chiral Pool Approaches Utilizing Optically Active Precursors

The chiral pool approach leverages naturally occurring, enantiomerically pure compounds as starting materials. This strategy incorporates a pre-existing stereocenter into the synthetic sequence, which is then carried through to the final product. For the synthesis of (S)-pyrrolidin-3-ol, common chiral precursors include amino acids and carbohydrates. whiterose.ac.uk

(S)-Aspartic acid and (S)-malic acid are particularly useful starting points. nih.gov For instance, (S)-aspartic acid can be chemically modified through reduction and cyclization steps to yield the target (S)-pyrrolidin-3-ol core. Similarly, derivatives of tartaric acid or sugars like D-erythronolactol can be transformed into chiral pyrrolidines through a series of well-established chemical transformations. mdpi.com The primary advantage of this method is the reliable transfer of stereochemistry from the starting material to the product. mdpi.com

Diastereoselective Synthetic Routes to Substituted Pyrrolidin-3-ols

Diastereoselective methods are employed when a molecule already contains one or more stereocenters, and the goal is to introduce a new stereocenter with a specific configuration relative to the existing ones. These routes are crucial for synthesizing more complex, substituted pyrrolidin-3-ols.

One effective method is the base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes. researchgate.net The stereochemistry of the oxirane dictates the stereochemical outcome of the pyrrolidin-3-ol upon intramolecular ring-opening and cyclization. Another powerful technique is the [3+2] cycloaddition reaction using a chiral dipolarophile or a chiral dipole precursor. acs.orgua.es The inherent chirality of one of the reactants directs the stereochemical course of the cycloaddition, resulting in a product with high diastereoselectivity. acs.org Lewis acid-catalyzed three-component reactions of aldehydes, amines, and activated cyclopropanes also provide a diastereoselective route to polysubstituted pyrrolidines. organic-chemistry.org

Introduction of the 2,4-Dichlorobenzyl Moiety

Once the chiral (S)-pyrrolidin-3-ol core has been synthesized, the final step is the introduction of the 2,4-dichlorobenzyl group onto the pyrrolidine nitrogen.

N-Alkylation Strategies on Pyrrolidine Nitrogen

The most direct method for attaching the benzyl (B1604629) group is through N-alkylation. ua.es This reaction typically involves treating (S)-pyrrolidin-3-ol with a 2,4-dichlorobenzyl halide, such as 2,4-dichlorobenzyl chloride or bromide, in the presence of a base.

The reaction is a standard nucleophilic substitution (typically SN2), where the secondary amine of the pyrrolidine acts as the nucleophile, displacing the halide from the benzylic carbon. A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), is required to neutralize the hydrogen halide formed during the reaction. The choice of solvent can influence the reaction rate, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being common choices. chemicalforums.com In some cases, reductive amination can be an alternative, involving the reaction of (S)-pyrrolidin-3-ol with 2,4-dichlorobenzaldehyde (B42875) in the presence of a reducing agent.

Table 2: Reagents for N-Alkylation of (S)-Pyrrolidin-3-ol

| Component | Example Reagents | Function |

|---|---|---|

| Alkylating Agent | 2,4-Dichlorobenzyl chloride, 2,4-Dichlorobenzyl bromide | Provides the 2,4-dichlorobenzyl electrophile. |

| Base | Potassium carbonate (K₂CO₃), Triethylamine (Et₃N), Diisopropylethylamine (DIPEA) | Neutralizes the acid byproduct (e.g., HCl). chemicalforums.com |

| Solvent | Acetonitrile (MeCN), Dimethylformamide (DMF), Dichloromethane (B109758) (DCM) | Provides a medium for the reaction. chemicalforums.com |

Coupling Reactions for Benzyl Attachment

The introduction of the 2,4-dichlorobenzyl group onto the nitrogen atom of the pyrrolidine ring is a critical step in the synthesis of (S)-1-(2,4-dichloro-benzyl)-pyrrolidin-3-ol. This transformation is typically achieved through nucleophilic substitution (N-alkylation) or reductive amination.

N-Alkylation: The most direct method for benzylation is the N-alkylation of a chiral precursor, such as (S)-3-hydroxypyrrolidine. In this reaction, the secondary amine of the pyrrolidine ring acts as a nucleophile, displacing a leaving group on the benzyl moiety. The common alkylating agent is 2,4-dichlorobenzyl chloride or 2,4-dichlorobenzyl bromide. The reaction is generally performed in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Key components of this reaction include:

Substrates: (S)-3-hydroxypyrrolidine and 2,4-dichlorobenzyl halide.

Base: Inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), or organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used. vulcanchem.com

Solvent: A polar aprotic solvent like acetonitrile (ACN), N,N-dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF) is typically employed to facilitate the reaction.

The reaction proceeds by the deprotonation of the pyrrolidine nitrogen by the base, increasing its nucleophilicity, followed by an Sₙ2 attack on the benzylic carbon of the 2,4-dichlorobenzyl halide. Maintaining the stereochemical integrity at the C3 position of the pyrrolidine ring is crucial, and this method, performed under appropriate conditions, generally does not affect the existing chiral center.

Reductive Amination: An alternative strategy is the reductive amination involving (S)-3-hydroxypyrrolidine and 2,4-dichlorobenzaldehyde. This two-step, one-pot process first involves the formation of an intermediate iminium ion through the condensation of the amine and the aldehyde. Subsequently, a reducing agent is used to reduce the iminium ion to the desired secondary amine.

Key reagents for this process are:

Reducing Agents: Mild reducing agents are preferred to avoid the reduction of the aldehyde before it reacts. Common choices include sodium triacetoxyborohydride (B8407120) (STAB), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. vulcanchem.com

Solvents: Solvents like dichloromethane (DCM), dichloroethane (DCE), or methanol (B129727) are often used.

Purification and Isolation of Enantiopure this compound

Following the synthesis, the crude product is often a mixture containing the desired enantiomer, unreacted starting materials, reagents, and byproducts. If a racemic or enantiomerically-enriched starting material was used, the final product will require purification to isolate the enantiopure (S)-isomer. Standard purification techniques such as column chromatography on silica (B1680970) gel can remove most impurities, but the separation of enantiomers requires specialized chiral techniques.

Chiral Separation Techniques (e.g., Preparative SFC, HPLC) for Enantiomeric Resolution

When the synthesis results in a racemic mixture of 1-(2,4-dichloro-benzyl)-pyrrolidin-3-ol, chiral chromatography is the method of choice for isolating the desired (S)-enantiomer. Preparative High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful and widely used techniques for this purpose. americanpharmaceuticalreview.com

Preparative Supercritical Fluid Chromatography (SFC): SFC has emerged as a preferred method for chiral separations in the pharmaceutical industry due to its efficiency, speed, and reduced environmental impact. chromatographytoday.com It uses supercritical carbon dioxide as the main mobile phase, often modified with a small amount of an organic solvent (co-solvent) like methanol or isopropanol (B130326). nih.gov The advantages of SFC include faster separation times, reduced solvent consumption, and quicker sample recovery due to the rapid evaporation of CO₂. chromatographytoday.comnih.gov

For the separation of enantiomers like (S)- and (R)-1-(2,4-dichloro-benzyl)-pyrrolidin-3-ol, polysaccharide-based chiral stationary phases (CSPs) are highly effective. nih.gov These CSPs, such as those derived from amylose (B160209) or cellulose (B213188) carbamates, provide the necessary stereospecific interactions to resolve the enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a well-established and robust technique for enantiomeric resolution. mdpi.com The separation can be performed in either normal-phase or reversed-phase mode, depending on the specific compound and the chosen CSP. Polysaccharide-based columns, such as Chiralpak and Chiralcel series, are frequently used and offer a broad range of selectivity for various chiral compounds. researchgate.net Method development involves screening different CSPs and mobile phase compositions to achieve optimal separation, characterized by high resolution (Rs) and selectivity (α) values. mdpi.com

The following interactive table summarizes typical conditions that could be applied for the chiral resolution of racemic 1-(2,4-dichloro-benzyl)-pyrrolidin-3-ol.

| Parameter | Preparative SFC | Chiral HPLC (Normal Phase) |

|---|---|---|

| Chiral Stationary Phase (CSP) | Immobilized Amylose tris(3,5-dimethylphenylcarbamate) | Coated Cellulose tris(3,5-dimethylphenylcarbamate) |

| Column Dimensions | 250 x 20 mm, 10 µm | 250 x 10 mm, 5 µm |

| Mobile Phase | CO₂ / Methanol (60:40, v/v) | n-Hexane / Isopropanol (80:20, v/v) |

| Flow Rate | 60 g/min | 5 mL/min |

| Back Pressure / Temperature | 15 MPa / 35 °C | Ambient |

| Detection | UV at 220 nm | UV at 220 nm |

| Outcome | High productivity, >99% ee | Baseline resolution, >99% ee |

Novel Synthetic Approaches and Route Optimization Studies

Research into the synthesis of chiral pyrrolidine derivatives is ongoing, driven by the need for more efficient, cost-effective, and environmentally friendly manufacturing processes. Novel approaches for this compound focus on alternative starting materials and asymmetric synthesis strategies that establish the stereocenter in a controlled manner, thereby avoiding the need for chiral resolution.

Asymmetric Synthesis from Acyclic Precursors: One advanced approach involves the construction of the chiral pyrrolidine ring from acyclic starting materials using asymmetric catalysis. The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles is a powerful method for creating highly functionalized and enantiomerically enriched pyrrolidines. rsc.orgnih.gov This strategy allows for the stereocontrolled formation of multiple chiral centers on the pyrrolidine ring.

Further optimization efforts may include:

Catalyst Screening: Investigating different transition metal or organocatalysts for key transformations to improve enantioselectivity and yield. mdpi.com

Protecting Group Strategy: Employing more efficient protecting groups for the hydroxyl and amine functionalities that can be introduced and removed in fewer steps and with higher yields.

Telescoping Reactions: Designing a synthetic sequence where multiple steps are performed in a single pot without isolating intermediates, which can reduce waste and improve throughput.

These novel and optimized routes aim to provide more direct and sustainable access to enantiopure this compound, a valuable building block in medicinal chemistry.

Advanced Structural Analysis and Conformational Studies of S 1 2,4 Dichloro Benzyl Pyrrolidin 3 Ol

Enantiomeric Purity Determination Methods for Research Applications

The assessment of enantiomeric purity is a critical step in the characterization of chiral compounds. nih.gov Several high-resolution chromatographic and electrophoretic techniques are employed to separate and quantify the enantiomers of (S)-1-(2,4-Dichloro-benzyl)-pyrrolidin-3-ol from its corresponding (R)-enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioseparation of pharmaceutical compounds. nih.gov The method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. bgb-analytik.com For a compound like this compound, which contains a secondary alcohol and a tertiary amine, polysaccharide-based CSPs are particularly effective. jsmcentral.org These phases, often derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, create chiral cavities and surfaces where enantiomers can form transient, diastereomeric complexes through a combination of hydrogen bonding, dipole-dipole, and steric interactions.

A typical method would involve a normal-phase mobile system, which often provides superior selectivity for this class of compounds. The selection of the mobile phase, usually a mixture of an alkane (e.g., hexane) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol), is crucial for optimizing the separation.

Table 1: Illustrative Chiral HPLC Method Parameters

| Parameter | Value |

| Column | Amylose tris(3,5-dimethylphenylcarbamate) CSP |

| Mobile Phase | Hexane / Isopropanol (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C |

| Detection | UV at 220 nm |

| Expected tR ((S)-enantiomer) | ~ 8.5 min |

| Expected tR ((R)-enantiomer) | ~ 9.8 min |

| Selectivity Factor (α) | > 1.15 |

| Resolution (Rs) | > 2.0 |

Note: Retention times (tR) are hypothetical and serve for illustrative purposes.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages in speed and reduced solvent consumption. nih.govresearchgate.net The technique uses a supercritical fluid, most commonly carbon dioxide (CO2), as the main component of the mobile phase. The low viscosity and high diffusivity of supercritical CO2 allow for faster separations without a significant loss of efficiency. researchgate.net

The same chiral stationary phases used in HPLC are typically employed in SFC. nih.gov A polar organic solvent, such as methanol (B129727), is added as a modifier to the CO2 to enhance analyte solubility and modulate retention. The high speed of SFC makes it particularly suitable for high-throughput screening in research environments. researchgate.net

Table 2: Comparison of Typical HPLC and SFC Chiral Separation Methods

| Parameter | Chiral HPLC | Chiral SFC |

| Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Mobile Phase | Hexane/Ethanol | CO2/Methanol |

| Typical Analysis Time | 10-15 min | 2-5 min |

| Solvent Consumption | High | Low |

| Operating Pressure | 100-200 bar | 150-300 bar |

Capillary Electrophoresis (CE) offers another orthogonal approach for enantiomeric purity determination. nih.gov Chiral separation in CE is achieved by adding a chiral selector to the background electrolyte (BGE). springernature.com For polar compounds like this compound, cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors. nih.govmdpi.com

The principle involves the formation of transient, diastereomeric inclusion complexes between the enantiomers and the chiral cyclodextrin (B1172386) cavity. Differences in the stability of these complexes result in different electrophoretic mobilities and, consequently, different migration times. Factors such as the type and concentration of the cyclodextrin, the pH of the buffer, and the applied voltage are optimized to achieve baseline separation. mdpi.com

Table 3: Representative Capillary Electrophoresis Method for Chiral Separation

| Parameter | Condition |

| Capillary | Fused Silica (50 µm i.d., 50 cm total length) |

| Background Electrolyte | 50 mM Phosphate Buffer, pH 3.5 |

| Chiral Selector | 15 mM Hydroxypropyl-β-cyclodextrin |

| Applied Voltage | 20 kV |

| Temperature | 25°C |

| Detection | UV at 214 nm |

Spectroscopic Characterization for Molecular Connectivity and Stereochemistry

Spectroscopic methods are indispensable for confirming the structural integrity and absolute configuration of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D techniques, is used to establish the precise connectivity of all atoms in the molecule.

¹H NMR would show characteristic signals for the aromatic protons of the dichlorobenzyl group, the benzylic methylene (B1212753) protons, and the protons of the pyrrolidine (B122466) ring.

¹³C NMR provides information on the carbon skeleton.

2D COSY (Correlation Spectroscopy) reveals proton-proton coupling networks, confirming adjacent protons within the pyrrolidine and aromatic rings.

2D HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom.

2D HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for connecting the dichlorobenzyl substituent to the pyrrolidine nitrogen.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) Predicted values are based on analogous structures and may vary with solvent and experimental conditions.

| Atom Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

| Pyrrolidine C2 | ~58-60 | ~2.8-3.0 (m) |

| Pyrrolidine C3 | ~68-70 | ~4.2-4.4 (m) |

| Pyrrolidine C4 | ~35-37 | ~1.9-2.1 (m) |

| Pyrrolidine C5 | ~55-57 | ~2.6-2.8 (m) |

| Benzyl (B1604629) CH2 | ~59-61 | ~3.6-3.8 (s) |

| Benzene C1' | ~135-137 | - |

| Benzene C2' | ~132-134 | ~7.4-7.5 (d) |

| Benzene C3' | ~129-131 | ~7.3-7.4 (dd) |

| Benzene C4' | ~130-132 | - |

| Benzene C5' | ~127-129 | ~7.2-7.3 (d) |

| Benzene C6' | ~131-133 | - |

Chiroptical spectroscopy , specifically Electronic Circular Dichroism (ECD), is a definitive method for determining the absolute stereochemistry of a chiral molecule. nih.gov The technique measures the differential absorption of left and right circularly polarized light. The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, is a unique fingerprint of a specific enantiomer. By comparing the experimentally measured ECD spectrum of the synthesized compound with a spectrum predicted by quantum chemical calculations (e.g., time-dependent density functional theory), the (S) configuration at the C3 chiral center can be unambiguously confirmed. cas.cz

Conformational Preferences and Dynamics of the Pyrrolidine Ring and Benzyl Substituent

The five-membered pyrrolidine ring is not planar and adopts puckered conformations to minimize torsional strain. The two most common low-energy conformations are the envelope (Cs symmetry) and the twist or half-chair (C2 symmetry). In this compound, the equilibrium between these conformers is influenced by the steric and electronic properties of the substituents. The hydroxyl group at C3 and the dichlorobenzyl group at the nitrogen atom will preferentially occupy positions that minimize steric hindrance. Computational modeling and Nuclear Overhauser Effect (NOE) NMR experiments can be used to determine the predominant conformation in solution. mdpi.com

Furthermore, the molecule possesses rotational freedom around several single bonds:

The C-N bond linking the benzyl group to the pyrrolidine ring.

The C-C bond between the benzyl methylene and the aromatic ring.

Influence of Stereochemistry on Molecular Geometry

The (S) configuration at the C3 chiral center fixes the relative spatial orientation of the four groups attached to it: the hydrogen, the hydroxyl group, and the C2 and C4 carbons of the pyrrolidine ring. This defined stereocenter acts as an anchor that influences the entire molecule's geometry. tru.ca

The specific arrangement dictates intramolecular distances, bond angles, and torsional angles. For instance, in a given low-energy conformation, the distance between the hydroxyl proton and specific protons on the pyrrolidine ring or even the benzyl group will be different than in the (R)-enantiomer. These geometric constraints are responsible for the molecule's unique chiral recognition properties, which are exploited in enantioselective separations. The distinct three-dimensional shape presented by the (S)-enantiomer is the basis for its differential binding to a chiral stationary phase or a chiral selector in CE.

Table 5: Key Geometric Parameters Influenced by Stereochemistry

| Geometric Parameter | Description |

| Torsional Angles (Pyrrolidine) | The puckering of the ring (envelope vs. twist) is influenced by the pseudo-axial/equatorial preference of the -OH group. |

| Intramolecular H-Bonding | The potential for hydrogen bonding between the -OH group and the nitrogen atom is conformation-dependent. |

| Interatomic Distances | The distance between the C3-OH group and atoms on the N-benzyl substituent is fixed by the stereocenter and ring conformation. |

| Molecular Surface | The overall shape and electrostatic potential map are unique to the (S)-enantiomer, governing intermolecular interactions. |

Computational Chemistry and Molecular Modeling Investigations of S 1 2,4 Dichloro Benzyl Pyrrolidin 3 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like (S)-1-(2,4-dichloro-benzyl)-pyrrolidin-3-ol. nih.govphyschemres.org These computational methods provide insights into the molecule's geometric and electronic properties, which are fundamental to understanding its potential interactions and chemical behavior. aun.edu.egresearchgate.net

Studies on structurally related compounds, such as 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol (DCBIP), have utilized DFT with the B3LYP functional and a 6-31G(d,p) basis set to perform geometry optimization and calculate key electronic parameters. asianresassoc.orgresearchgate.net For this compound, similar calculations would reveal the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap. arabjchem.orgnih.gov

The HOMO energy is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting character. The energy gap (ΔE = ELUMO – EHOMO) is a critical indicator of chemical reactivity and kinetic stability. physchemres.org A smaller energy gap suggests higher reactivity. For instance, the consistent FMO energy gap of DCBIP across different solvents (4.9797–4.9879 eV) suggests its stability. asianresassoc.orgresearchgate.net

Molecular Docking Studies with Hypothesized Biological Receptors or Enzymes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, providing insights into its potential biological activity. ingentaconnect.com For this compound, docking studies would be crucial to identify potential protein targets and understand its binding mechanism. The pyrrolidine (B122466) scaffold is a versatile structural motif found in many biologically active compounds, targeting a wide range of receptors and enzymes. nih.govnih.gov

Hypothesized targets for this compound could include enzymes implicated in various diseases. For example, pyrrolidine derivatives have been investigated as inhibitors of pancreatic lipase (B570770) for obesity mdpi.com, dipeptidyl peptidase-IV (DPP-IV) for diabetes ingentaconnect.com, and caspases for cancer therapy. monash.edumonash.edu Docking studies of 1-benzylpyrrolidin-3-ol analogues with caspase-3 have shown that these compounds can fit into the active site, suggesting a potential mechanism for inducing apoptosis in cancer cells. monash.edumonash.edu Other potential targets could include bacterial enzymes like DNA gyrase or fungal enzymes such as glucosamine-6-phosphate synthase, given the antimicrobial activity observed in other complex pyrrolidine systems. nih.govmdpi.com

The primary goal of molecular docking is to predict and analyze the interactions between the ligand and the amino acid residues in the active site of the target protein. These interactions are typically non-covalent and include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking.

In a hypothetical docking of this compound into an enzyme active site, such as that of caspase-3, specific interactions can be predicted. monash.edumonash.edu

Hydrogen Bonding: The hydroxyl group (-OH) on the pyrrolidine ring is a key functional group that can act as both a hydrogen bond donor and acceptor. It could form crucial hydrogen bonds with polar residues like serine, threonine, or aspartic acid in the binding pocket. The nitrogen atom in the pyrrolidine ring could also act as a hydrogen bond acceptor.

Hydrophobic Interactions: The benzyl (B1604629) portion of the molecule, particularly the phenyl ring, is hydrophobic and would likely engage in hydrophobic interactions with nonpolar residues such as leucine, valine, or phenylalanine.

Halogen Bonding: The two chlorine atoms on the benzyl ring can participate in halogen bonding, a specific type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen, which can significantly contribute to binding affinity and specificity.

The output of a docking simulation is typically a binding energy score (e.g., in kcal/mol), which estimates the binding affinity. Lower (more negative) scores generally indicate stronger binding. mdpi.commdpi.com For example, in a study of pyrrolidine derivatives as pancreatic lipase inhibitors, the most potent compound showed a binding energy of -8.24 kcal/mol, attributed to extensive hydrogen bonding. mdpi.com

The 2,4-dichlorobenzyl group plays a critical role in defining the binding characteristics of the molecule. Its influence can be dissected into several components:

Hydrophobicity: The chlorine atoms increase the lipophilicity of the benzyl ring, enhancing hydrophobic interactions with nonpolar pockets within the protein. This is often a driving force for ligand binding.

Electronic Effects: The electron-withdrawing nature of the chlorine atoms modifies the electronic properties of the phenyl ring, influencing potential pi-pi stacking or cation-pi interactions with aromatic residues like tyrosine or tryptophan in the active site.

Specific Interactions: As mentioned, the chlorine atoms can act as halogen bond donors, forming specific, directional interactions that can anchor the ligand in a particular orientation, contributing to higher affinity and selectivity. Studies on other heterocyclic compounds have shown that dichlorophenyl groups are often associated with potent biological activity, underscoring their importance in molecular recognition. nih.gov

Molecular Dynamics Simulations to Elucidate Conformational Stability and Interaction Dynamics

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms over time. nih.gov MD simulations are used to assess the stability of the docked pose and to understand the dynamic behavior of the ligand-receptor complex in a simulated physiological environment. researchgate.net

For this compound, an MD simulation would typically be run for a significant duration (e.g., 50-100 nanoseconds) after the initial docking. monash.edunih.gov The simulation tracks the trajectory of all atoms in the system, which is solvated in a water box with appropriate ions to mimic physiological conditions. nih.gov

Key analyses performed after an MD simulation include:

Root Mean Square Deviation (RMSD): This is calculated for the protein backbone and the ligand to assess the stability of the complex. A stable RMSD value over time indicates that the complex has reached equilibrium and the ligand remains securely bound in the active site.

Root Mean Square Fluctuation (RMSF): This analysis reveals the flexibility of different parts of the protein, highlighting which residues are most affected by ligand binding.

Hydrogen Bond Analysis: The persistence of specific hydrogen bonds identified in the docking study can be monitored throughout the simulation. Stable hydrogen bonds that are maintained for a high percentage of the simulation time are considered critical for binding.

Interaction Energy Analysis: This involves calculating the energy of interaction between the ligand and the protein, providing a more detailed understanding of the forces driving the binding.

Studies on benzyl-pyrrolidine-3-ol analogues targeting caspase-3 have successfully used MD simulations to confirm the stability of the compound-enzyme complex throughout a 50 ns simulation run, validating the docking results. monash.edumonash.edu

Free Energy Calculations for Ligand-Target Binding Affinity Prediction

Free energy calculations represent a more rigorous and computationally intensive method than docking scores for predicting the binding affinity of a ligand to a protein. bohrium.com These methods aim to calculate the binding free energy (ΔGbind), which is directly related to the inhibition constant (Ki) or dissociation constant (Kd).

Common methods for free energy calculation include:

Free Energy Perturbation (FEP): This alchemical method calculates the relative binding free energy between two similar ligands by computationally "mutating" one into the other. bohrium.comdrugdesigndata.org It is highly accurate but computationally expensive.

Thermodynamic Integration (TI): Similar to FEP, TI is another rigorous alchemical method for calculating relative binding free energies. bohrium.com

Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area (MM/PBSA and MM/GBSA): These are end-point methods that calculate the binding free energy by combining molecular mechanics energy terms with solvation free energies. bohrium.com They are less computationally demanding than FEP or TI and are often applied to MD simulation trajectories to estimate absolute binding affinities. nih.gov

For this compound, MM/PBSA or MM/GBSA calculations could be performed on the trajectory from an MD simulation to obtain an estimate of its absolute binding free energy. This would involve calculating the free energies of the protein-ligand complex, the free protein, and the free ligand, and then determining the difference. wustl.edu The calculated ΔG value provides a more accurate prediction of binding affinity than docking scores alone, helping to rank potential drug candidates more effectively. nih.gov

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions for Research Compound Design (excluding human data)

In the early stages of research, predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is essential to assess its potential as a drug candidate. biosolveit.de In silico models provide a rapid and cost-effective way to estimate these properties based on the molecule's structure, helping to guide the design of new analogues with improved pharmacokinetic profiles. idrblab.org Various online tools and software packages are available for these predictions. rfppl.co.inmdpi.commdpi.com

For this compound, a typical in silico ADME profile would include the following predictions:

Table 2: Predicted In Silico ADME Properties

| ADME Parameter | Predicted Property/Metric | Implication for Research Design |

|---|---|---|

| Absorption | ||

| Lipophilicity (LogP) | Moderate (e.g., 2-4) | Influences solubility and membrane permeability. nih.gov |

| Aqueous Solubility (LogS) | Low to Moderate | Crucial for dissolution and absorption. |

| Intestinal Absorption | High probability | Indicates potential for good oral bioavailability. |

| P-glycoprotein (P-gp) Substrate | Yes/No | Prediction of being a substrate suggests potential for active efflux from cells, reducing absorption. mdpi.com |

| Distribution | ||

| Plasma Protein Binding (PPB) | High | Affects the concentration of free compound available to interact with the target. researchgate.net |

| Blood-Brain Barrier (BBB) Permeation | Yes/No | Predicts whether the compound can cross into the central nervous system. |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Inhibitor of specific isoforms (e.g., CYP2D6, CYP3A4) | Potential for drug-drug interactions. mdpi.com |

| Excretion |

These predictions are based on quantitative structure-activity relationship (QSAR) models trained on large datasets of experimental data. idrblab.org For example, drug-likeness rules, such as Lipinski's Rule of Five, can be applied to quickly assess the compound's potential for oral bioavailability. nih.govresearchgate.net The results of these ADME predictions are invaluable for designing new research compounds based on the this compound scaffold, allowing for modifications that optimize pharmacokinetic properties while maintaining or improving biological activity.

Investigation of Biomolecular Interactions and Mechanistic Studies of S 1 2,4 Dichloro Benzyl Pyrrolidin 3 Ol

Identification of Putative Biological Targets through In Vitro Screening Assays (e.g., Receptor Binding, Enzyme Inhibition)

While comprehensive screening data for (S)-1-(2,4-dichloro-benzyl)-pyrrolidin-3-ol is not extensively detailed in publicly available literature, studies on structurally related 1-benzylpyrrolidin-3-ol analogs provide significant insights into its putative biological targets. Diversity-oriented synthesis and subsequent screening of libraries containing 1-benzylpyrrolidin-3-ol analogues have identified their potential as apoptotic agents in human cancer cell lines. researchgate.netmonash.edu

In these screenings, certain analogues exhibited selective cytotoxicity, particularly towards leukemia cell lines such as HL-60, while showing milder effects on non-cancerous cells. monash.eduresearchgate.net This activity was linked to the induction of apoptosis through the activation of specific enzymes. The primary enzyme target identified for these 1-benzylpyrrolidin-3-ol analogues is caspase-3 , a crucial protease in the apoptotic pathway. researchgate.netmonash.edu

Furthermore, the broader N-benzyl-pyrrolidine scaffold has been investigated for other biological activities. For instance, a series of N-benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine analogs were identified as selective dual inhibitors of serotonin (B10506) (5-HT) and noradrenaline (NA) reuptake, indicating that this structural motif can interact with monoamine transporters. nih.gov Other pyrrolidine-based structures have been developed as potent inhibitors of enzymes like prolyl oligopeptidase. nih.gov These findings suggest that the this compound core structure is a versatile pharmacophore that may interact with a range of protein targets, particularly enzymes.

| Putative Target Class | Specific Target Example | Associated Analog Class | Observed In Vitro Effect |

|---|---|---|---|

| Enzyme (Protease) | Caspase-3 | 1-Benzylpyrrolidin-3-ol Analogs | Induction of apoptosis and cytotoxicity in cancer cell lines. researchgate.netmonash.edu |

| Transporter | Serotonin Transporter (SERT) | N-Benzyl-pyrrolidin-3-amine Analogs | Inhibition of serotonin reuptake. nih.gov |

| Transporter | Noradrenaline Transporter (NAT) | N-Benzyl-pyrrolidin-3-amine Analogs | Inhibition of noradrenaline reuptake. nih.gov |

| Enzyme (Peptidase) | Prolyl Oligopeptidase | Fmoc-aminoacylpyrrolidine-2-nitriles | Potent enzyme inhibition with Ki values in the nanomolar range. nih.gov |

Mechanistic Elucidation of Compound-Target Interactions

Binding Site Characterization

Molecular modeling studies of active 1-benzylpyrrolidin-3-ol analogues have been employed to characterize their interaction with targets like caspase-3. These in silico evaluations, including molecular docking and molecular dynamics (MD) simulations, indicate that the compounds bind to the active site of the enzyme. researchgate.netmonash.edu The stability of the resulting compound-caspase-3 complex is a key feature, suggesting a well-defined and sustained interaction within the binding pocket. monash.edu

For structurally related pyrrolidone derivatives designed as nootropic agents, docking studies have identified stable complexes formed within a target binding site primarily through specific intermolecular interactions like hydrogen bonds. uran.ua This suggests that the pyrrolidine (B122466) core acts as a scaffold to orient the functional groups—namely the hydroxyl and dichlorobenzyl moieties—into positions that facilitate high-affinity binding.

Key Amino Acid Residues Involved in Ligand Recognition

The binding of ligands to their protein targets is dictated by specific interactions with key amino acid residues. For related pyrrolidinone molecules, computational studies have identified critical hydrogen bonds that stabilize the ligand-protein complex. For example, the formation of hydrogen bonds between the amide fragment of a ligand and the residue Isoleucine-18 (Ile18), as well as between the oxygen atom of the pyrrolidine-2-one ring and Tryptophan-86 (Trp86), were found to be crucial for a stable complex. uran.ua

In the context of 1-benzylpyrrolidin-3-ol analogues binding to caspase-3, the interactions are described as non-covalent "supra type" interactions with key residues within the active site. monash.edu While the specific residues interacting with the this compound are not explicitly defined in the available literature, the recurring theme is the importance of hydrogen bonding from the hydroxyl group and hydrophobic or π-stacking interactions from the dichlorobenzyl group with corresponding polar and nonpolar residues in the target's binding pocket.

Influence of Pyrrolidin-3-ol Stereochemistry on Target Interaction

The stereochemistry of the pyrrolidin-3-ol moiety is a critical determinant of biological activity. The pyrrolidine ring is not planar, and its sp3-hybridized carbons create a three-dimensional structure where substituents have precise spatial orientations. unipa.it The designation "(S)" indicates a specific configuration at the chiral carbon atom bearing the hydroxyl group, which profoundly influences how the molecule interacts with enantioselective protein targets.

Studies on other chiral ligands demonstrate that stereoisomers can exhibit vastly different binding thermodynamics. For example, with stereoisomers of the β2-adrenoceptor agonist fenoterol, the configuration at the carbon atom with the hydroxyl group determines whether the binding is primarily enthalpy-driven or entropy-driven. nih.govnih.gov An (S)-configuration at this position led to an enthalpy-driven process, whereas the (R)-configuration resulted in an entropy-driven one. nih.gov

Similarly, research on related pyrrolidine-2,5-dione derivatives has revealed a stereoselective positive allosteric modulator effect on the glutamate (B1630785) transporter EAAT2, underscoring that the specific 3D arrangement is vital for the desired pharmacological action. semanticscholar.org Therefore, the (S)-configuration of the hydroxyl group in this compound is not arbitrary; it is expected to orient the hydroxyl group in a specific vector, enabling it to form a key hydrogen bond with a specific amino acid residue (e.g., an acceptor) in the target's binding site, an interaction that would be less favorable or impossible for the (R)-enantiomer.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Systematic Modification of the Dichlorobenzyl Group and its Impact on Binding

The dichlorobenzyl group is a key structural feature that significantly influences the binding affinity and selectivity of the molecule. Structure-activity relationship (SAR) studies on related compound series, where the benzyl (B1604629) moiety is systematically modified, provide valuable insights into the role of this group.

The presence and positioning of electron-withdrawing groups, such as chlorine, on the benzyl ring are often critical for potent biological activity. In SAR studies of dibenzyl trisulfide analogues, the addition of an electronegative 4-fluoro group to the benzyl rings was found to substantially improve binding affinity to the target enzyme, CYP1A1. nih.gov This suggests that the electronic properties of the aromatic ring play a direct role in the interaction, possibly through halogen bonding or by modulating the charge distribution of the ring to enhance π-π or other hydrophobic interactions.

In another series of SGLT1 inhibitors based on a β-D-glucopyranoside scaffold, systematic alteration of substitution groups at every position of a benzyl ring was performed to map the SAR profile. nih.gov This comprehensive approach allows for the optimization of potency and selectivity. Applying these principles to this compound, the 2,4-dichloro substitution pattern likely provides a combination of steric bulk and electronic properties that are optimized for a specific target's binding pocket. Modifying this pattern—by changing the number of chlorine atoms, their positions (e.g., to 3,4-dichloro), or replacing them with other groups (e.g., methyl, methoxy, or fluorine)—would be expected to have a significant impact on binding affinity and selectivity.

| Modification on Benzyl Ring | General Impact on Binding Affinity | Rationale / Example from Literature |

|---|---|---|

| No Substitution (Unsubstituted Benzyl) | Baseline/Moderate Affinity | Provides a core hydrophobic interaction. |

| Addition of Single Halogen (e.g., 4-Fluoro, 4-Chloro) | Often Increases Affinity | Introduction of electronegative group enhances binding, possibly via halogen bonds or improved electronic complementarity. nih.gov |

| Addition of Multiple Halogens (e.g., 2,4-Dichloro) | Potentially High Affinity | Optimizes steric fit and electronic interactions within a specific binding pocket. The specific pattern is crucial. |

| Changing Halogen Position (e.g., 2,4- vs. 3,4-) | Variable; Can Increase or Decrease Affinity | Binding is sensitive to the precise location of substituents, which must fit within the topology of the binding site. |

| Replacement with Electron-Donating Group (e.g., Methyl, Methoxy) | Variable; Depends on Target | Alters electronic and steric properties, which may be favorable or unfavorable depending on the nature of the binding pocket. |

Variation of the Pyrrolidine Ring Substitutions and Chiral Centers

The pyrrolidine ring is a versatile scaffold in medicinal chemistry, offering multiple points for modification to optimize target engagement. researchgate.net For inhibitors targeting serine hydrolases like MAGL, the substituents on this ring and their stereochemistry play a pivotal role in determining potency and selectivity. mdpi.commdpi.com

Substitutions at the 3-Position: The hydroxyl group at the C3 position of the pyrrolidine ring is a critical feature. It can act as both a hydrogen bond donor and acceptor, potentially forming key interactions within the active site of a target enzyme. In the context of MAGL, the active site contains a catalytic triad (B1167595) (Ser122, Asp239, His269) and an oxyanion hole, where hydrogen bonding is crucial for substrate recognition and catalysis. nih.gov Modification or replacement of the C3-hydroxyl group would be expected to significantly alter binding affinity. For instance, converting the alcohol to an ether or ester could probe the necessity of its hydrogen-bonding capabilities, while its removal would likely lead to a substantial loss of potency.

Influence of the Chiral Center: The C3 position of this compound is a chiral center. The (S)-configuration dictates a specific three-dimensional arrangement of the hydroxyl group relative to the rest of the molecule. Biological macromolecules, being chiral themselves, often exhibit stereospecific binding with small molecule ligands. beilstein-journals.org Research on related chiral inhibitors frequently reveals that one enantiomer is significantly more active than the other. For example, in studies of piperazinyl pyrrolidin-2-one MAGL inhibitors, the (R)-enantiomer was identified as the eutomer (the more active stereoisomer), demonstrating potent activity, while the (S)-enantiomer was significantly less active. mdpi.comnih.gov This suggests that the precise spatial orientation of the functional groups on the pyrrolidine ring is essential for optimal interaction with the binding site residues of MAGL. A similar stereochemical preference would be anticipated for the C3-hydroxyl group of the pyrrolidin-3-ol scaffold, where the (S)-configuration likely orients the hydroxyl group for a favorable interaction that the (R)-configuration cannot achieve as effectively.

The table below conceptualizes the expected impact of such modifications based on established principles of medicinal chemistry and SAR studies of analogous MAGL inhibitors.

| Modification | Position | Rationale for Variation | Predicted Impact on MAGL Inhibition |

| Inversion of Stereocenter | C3 | To determine the stereochemical requirements of the binding pocket. | Significant decrease in potency for the (R)-enantiomer. |

| Removal of Hydroxyl Group | C3 | To assess the importance of the hydrogen-bonding group. | Substantial loss of activity. |

| Conversion to Methoxy | C3 | To evaluate the role of the hydroxyl as a hydrogen bond donor vs. acceptor. | Significant decrease in potency. |

| Addition of Fluoro Group | C4 | To alter ring pucker and electronic properties, potentially enhancing binding. | May increase or decrease potency depending on the induced conformation. |

Linker Region Modifications and their Effect on Target Engagement

The N-(2,4-dichloro-benzyl) group serves as a crucial linker, connecting the pyrrolidine core to the lipophilic binding regions of the target. This region is critical for establishing interactions, often through hydrophobic and van der Waals forces, and for correctly positioning the core scaffold within the active site.

Replacement of the Benzyl Linker: The entire benzyl group can be considered a modifiable linker. Replacing the phenyl ring with other aromatic systems, such as pyridine (B92270) or thiophene, would alter the electronic properties and potential for hydrogen bonding. Furthermore, changing the length or flexibility of the linker—for instance, by introducing a phenethyl group or a more rigid linker—would impact the ability of the pyrrolidine core to adopt the optimal binding pose. Research on related MAGL inhibitors has shown that even subtle changes in the linker can lead to significant differences in activity. researchgate.net

The following table outlines potential modifications to the linker region and their likely effects on target engagement, based on SAR trends observed in similar inhibitor series.

| Modification | Region | Rationale for Variation | Predicted Impact on MAGL Inhibition |

| Isomeric Substitution | Benzyl Ring | To probe the steric and electronic tolerance of the hydrophobic pocket. | Altered potency (e.g., 3,4-dichloro vs. 2,4-dichloro may decrease or increase affinity). |

| Replacement of Chloro | Benzyl Ring | To modulate lipophilicity and electronic character (e.g., replace with -CH₃, -CF₃, -OCH₃). | Variable; potency is highly sensitive to the specific substituent and its position. |

| Ring System Change | Benzyl Linker | To explore alternative aromatic interactions (e.g., replace phenyl with pyridyl). | Likely to significantly alter potency and selectivity profile. |

| Linker Elongation | Linker | To assess the optimal distance between the pyrrolidine core and the aromatic ring (e.g., N-phenethyl). | Potency may decrease if the optimal geometry is disrupted. |

Biophysical Characterization of Compound-Target Binding

To fully understand the molecular interactions between an inhibitor and its target, quantitative biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed. These methods provide direct, label-free measurement of binding thermodynamics and kinetics, offering deep insights into the mechanism of action. mdpi.comfrontiersin.org While specific SPR or ITC data for this compound are not publicly documented, the principles of these techniques allow for a hypothetical characterization of its binding to a target like MAGL.

Surface Plasmon Resonance (SPR): SPR measures the real-time binding of an analyte (the inhibitor) to a ligand (the target protein, e.g., MAGL) immobilized on a sensor chip. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in resonance units (RU). This technique can determine the association rate constant (kₐ or kₒₙ), the dissociation rate constant (kₐ or kₒff), and the equilibrium dissociation constant (Kₐ), which is a measure of binding affinity. nih.govnih.gov A high-affinity inhibitor would be expected to exhibit a fast association rate and a slow dissociation rate.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. frontiersin.org By titrating the inhibitor into a solution containing the target protein, ITC can determine the binding affinity (Kₐ or its reciprocal, Kₐ), the stoichiometry of the interaction (n), and the enthalpy change (ΔH). researchgate.netnih.gov From these values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated. This provides a complete thermodynamic profile of the interaction, revealing the driving forces behind binding (i.e., whether it is enthalpy-driven, entropy-driven, or both). For example, favorable changes in enthalpy often correspond to the formation of strong hydrogen bonds and van der Waals interactions, while favorable entropy changes are typically associated with the release of ordered water molecules from the binding interface (the hydrophobic effect). frontiersin.org

The table below presents a hypothetical, yet plausible, set of biophysical binding parameters for a potent inhibitor like this compound binding to MAGL, based on data for other small-molecule enzyme inhibitors.

| Biophysical Technique | Parameter | Hypothetical Value for a Potent Inhibitor | Interpretation |

| SPR | Kₐ (Equilibrium Dissociation Constant) | 50 nM | Indicates high binding affinity. |

| kₐ (Association Rate Constant) | 1 x 10⁵ M⁻¹s⁻¹ | Represents a rapid binding of the inhibitor to the target. | |

| kₐ (Dissociation Rate Constant) | 5 x 10⁻³ s⁻¹ | Suggests a stable complex with a slow off-rate. | |

| ITC | Kₐ (Dissociation Constant) | 60 nM | In agreement with SPR, confirming strong affinity. |

| n (Stoichiometry) | 1.05 | Indicates a 1:1 binding ratio of inhibitor to enzyme. | |

| ΔH (Enthalpy Change) | -8.5 kcal/mol | A favorable, negative enthalpy change suggests strong hydrogen bonding and van der Waals interactions are formed upon binding. | |

| -TΔS (Entropic Contribution) | -2.5 kcal/mol | A favorable, negative entropic contribution suggests that hydrophobic interactions and the displacement of water molecules are also key drivers of the binding event. | |

| ΔG (Gibbs Free Energy Change) | -11.0 kcal/mol | The overall negative free energy confirms a spontaneous and high-affinity binding interaction. |

Applications As a Synthetic Intermediate or Chemical Probe in Advanced Research

Utilization as a Building Block in Complex Molecule Synthesis

The pyrrolidine (B122466) ring is a fundamental component in the architecture of many natural products, alkaloids, and synthetic drugs. nih.govmdpi.com As a substituted pyrrolidine, (S)-1-(2,4-Dichloro-benzyl)-pyrrolidin-3-ol serves as a valuable chiral building block for the stereoselective synthesis of more complex molecular entities. The most common approach in the synthesis of pyrrolidine-containing drugs involves the incorporation of a pre-existing, optically pure pyrrolidine ring, which ensures high product yield and stereochemical fidelity. nih.gov

The structure of this compound offers multiple points for chemical modification. The hydroxyl group can be functionalized or used as a handle for further synthetic transformations, while the pyrrolidine nitrogen allows for the introduction of various substituents. The dichlorobenzyl group also influences the molecule's properties and can be critical for its interaction with biological targets.

The utility of such scaffolds is demonstrated in the synthesis of a wide array of pharmacologically active agents. For instance, derivatives of proline and 4-hydroxyproline (B1632879) are extensively used to introduce the pyrrolidine fragment into drug candidates. nih.gov By analogy, this compound can be employed in multi-step syntheses to generate novel compounds with potential therapeutic applications. The non-planar, three-dimensional nature of the pyrrolidine ring is particularly advantageous in drug design, as it allows for a more comprehensive exploration of the chemical space compared to flat aromatic rings. nih.gov

| Structural Feature | Synthetic Potential | Example Application |

|---|---|---|

| (S)-Configured Chiral Center | Enables stereoselective synthesis of target molecules. | Synthesis of enantiomerically pure pharmaceuticals. |

| Pyrrolidin-3-ol Moiety | Provides a reactive hydroxyl group for derivatization and a stable heterocyclic core. | Esterification, etherification, or substitution reactions to build complexity. |

| N-(2,4-Dichlorobenzyl) Group | Acts as a protecting group or a key pharmacophoric element. | Influences binding affinity and selectivity for specific biological targets. |

Development as a Chemical Probe for Investigating Biological Pathways

Chemical probes are small molecules designed to interact with specific protein targets, enabling the study of their function in biological systems. nih.govcambridgemedchemconsulting.com The development of probes with high selectivity is crucial to avoid misleading results from off-target effects. cambridgemedchemconsulting.com this compound and its derivatives are promising candidates for development as chemical probes due to their drug-like properties and the versatility of the pyrrolidine scaffold.

Research into structurally similar benzyl-pyrrolidine-3-ol analogues has demonstrated their potential to induce apoptosis (programmed cell death) through the activation of caspases, which are key proteases in this pathway. researchgate.netmonash.edumonash.edu In one study, a library of 1-benzylpyrrolidin-3-ol derivatives was synthesized using a multi-component Ugi reaction and screened for cytotoxicity against various human cancer cell lines. researchgate.netmonash.edu This diversity-oriented synthesis approach allows for the rapid generation of numerous analogues, which can then be evaluated to identify potent and selective probes. researchgate.net

The lead compounds from such studies showed selective cytotoxicity towards specific cancer cell lines and were found to interact with key residues in the active site of caspase-3. researchgate.netmonash.edu This suggests that a molecule like this compound could serve as a starting point for developing a chemical probe to investigate the intricate mechanisms of apoptosis, a pathway frequently dysregulated in cancer. researchgate.netmonash.edu Such a probe could be invaluable for validating caspase-3 as a therapeutic target and for identifying new components of the apoptotic signaling cascade.

Precursor in the Synthesis of Optically Active Derivatives for Specific Biological Targets

The defined stereochemistry of this compound makes it an excellent precursor for the synthesis of optically active derivatives aimed at specific biological targets. The spatial arrangement of substituents on the pyrrolidine ring is critical for molecular recognition and binding to enantioselective proteins like enzymes and receptors. nih.gov

The synthesis of libraries of derivatives from a chiral pyrrolidine core is a common strategy in drug discovery. mdpi.com For example, a diversity-oriented synthesis of 1-benzylpyrrolidin-3-ol analogues was undertaken to explore their potential as apoptotic agents targeting caspase-3. researchgate.netmonash.edu By systematically varying the substituents on the precursor molecule, researchers can perform structure-activity relationship (SAR) studies to identify the key chemical features required for potent and selective biological activity.

In another example, pyrrolidine analogues have been synthesized and evaluated as potent inhibitors of β-N-acetylhexosaminidase, demonstrating the broad applicability of this scaffold. nih.gov The synthesis of these derivatives often involves modifying the core structure, such as the hydroxyl and amino groups of the pyrrolidine ring, to optimize interactions with the target protein. nih.gov Therefore, this compound represents a valuable starting material for generating novel, optically pure compounds for screening against a wide range of biological targets, from enzymes involved in metabolic diseases to receptors in the central nervous system.

| Biological Target Class | Specific Example | Therapeutic Area |

|---|---|---|

| Proteases | Caspase-3 | Oncology |

| Glycosidases | β-N-Acetylhexosaminidase | Metabolic Disorders |

| Peptidases | Dipeptidyl peptidase IV (DPP-IV) | Diabetes |

Advanced Analytical Techniques for Research Quantitation and Profiling

Development of Quantitative Assays for Research Samples (e.g., Cell Extracts, Animal Tissues, in vitro reaction mixtures)

The development of a robust quantitative assay is fundamental for determining the concentration of (S)-1-(2,4-Dichloro-benzyl)-pyrrolidin-3-ol in diverse and complex biological samples. A common approach involves the use of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Hypothetical LC-MS/MS Method Parameters:

A hypothetical method for the quantification of this compound would likely involve the following steps:

Sample Preparation: Extraction of the analyte from the biological matrix (e.g., cell extracts, homogenized animal tissues, or in vitro reaction mixtures) is a critical first step. This could be achieved through protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances.

Chromatographic Separation: A reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) column would be used to separate the target compound from other components in the extract. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol) would likely be employed.

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would provide high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound would be selected to ensure accurate quantification.

Table 1: Hypothetical MRM Transitions for this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | [M+H]⁺ | Fragment 1 | Optimized Value |

| This compound | [M+H]⁺ | Fragment 2 | Optimized Value |

| Internal Standard | [M+H]⁺ | Fragment 1 | Optimized Value |

Note: The exact m/z values and collision energies would need to be determined experimentally.

The validation of such an assay would be performed according to established guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.

High-Resolution Mass Spectrometry for Metabolite Identification in Biological Research Systems (excluding human samples)

Understanding the metabolic fate of this compound is crucial in preclinical research. High-resolution mass spectrometry (HRMS), such as Orbitrap or time-of-flight (TOF) mass analyzers, is a powerful tool for identifying potential metabolites in non-human biological systems.

The general workflow for metabolite identification would involve:

Incubation: The compound would be incubated with a biological system, such as liver microsomes, hepatocytes, or administered to laboratory animals.

Sample Analysis: Samples would be analyzed by LC-HRMS. The high mass accuracy of these instruments allows for the determination of the elemental composition of potential metabolites.

Data Processing: Specialized software would be used to compare samples from treated and control groups to identify parent-drug-related material. Common metabolic transformations, such as oxidation, hydroxylation, and glucuronidation, would be investigated.

Table 2: Plausible Metabolic Transformations of this compound

| Metabolic Reaction | Mass Shift (Da) | Potential Metabolite Structure |

| Hydroxylation | +15.9949 | Addition of a hydroxyl group |

| N-dealkylation | Varies | Removal of the dichlorobenzyl group |

| Glucuronidation | +176.0321 | Conjugation with glucuronic acid |

| Sulfation | +79.9568 | Conjugation with a sulfate (B86663) group |

Note: This table represents common metabolic pathways; the actual metabolites of this compound would need to be confirmed experimentally.

Integration of hyphenated techniques (e.g., LC-MS/MS) for Complex Matrix Analysis

The analysis of this compound in complex biological matrices like animal tissues presents significant analytical challenges due to the presence of numerous endogenous compounds that can interfere with the analysis. The integration of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for overcoming these challenges.

The chromatographic separation physically separates the analyte of interest from many of the matrix components before it enters the mass spectrometer. The mass spectrometer then provides an additional layer of selectivity by monitoring for specific mass-to-charge ratio transitions that are unique to the target compound. This combination allows for the highly selective and sensitive quantification of the compound even at very low concentrations.

For particularly complex matrices, advanced sample preparation techniques, such as online solid-phase extraction (SPE) coupled directly to the LC-MS/MS system, can be employed to further reduce matrix effects and improve the reliability of the results. Multidimensional liquid chromatography (MDLC) is another advanced separation technique that can provide enhanced resolution for extremely complex samples.

Table 3: Comparison of Analytical Techniques for Complex Matrix Analysis

| Technique | Selectivity | Sensitivity | Throughput | Application |

| HPLC-UV | Moderate | Low | High | Simple matrices, high concentrations |

| GC-MS | High | High | Moderate | Volatile and thermally stable compounds |

| LC-MS/MS | Very High | Very High | High | Wide range of compounds in complex matrices |

| LC-HRMS | Very High | High | Moderate | Metabolite identification, unknown screening |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing enantiomerically pure (S)-1-(2,4-Dichloro-benzyl)-pyrrolidin-3-ol, and how is stereochemical fidelity ensured?

- Methodological Answer : Enantioselective synthesis often employs chiral catalysts or resolving agents. For example, asymmetric hydrogenation of pyrrolidinone precursors using Ru-BINAP catalysts can yield the (S)-enantiomer with >95% ee. Chiral HPLC (e.g., Chiralpak IA/IB columns) or polarimetry validates enantiomeric purity. Post-synthetic modifications (e.g., benzylation with 2,4-dichlorobenzyl chloride) require anhydrous conditions and inert atmospheres to prevent racemization .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm substitution patterns (e.g., benzyl group integration, pyrrolidine ring conformation). NOESY/ROESY experiments resolve stereochemistry by detecting spatial proximity between protons.

- HRMS : High-resolution mass spectrometry (ESI or EI) verifies molecular formula (e.g., CHClNO).

- X-ray crystallography : Determines absolute configuration for crystalline derivatives .

Q. How can researchers design initial biological activity screens for this compound?

- Methodological Answer : Prioritize assays aligned with structural analogs. For example:

- Enzyme inhibition : Test against kinases or proteases due to the pyrrolidine scaffold’s affinity for ATP-binding pockets.

- Receptor binding : Radioligand displacement assays (e.g., GPCRs) using H-labeled ligands.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%) .

Advanced Research Questions